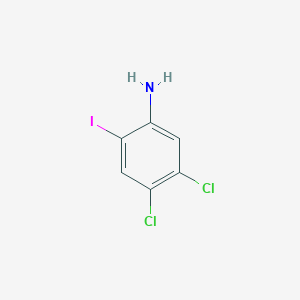

4,5-Dichloro-2-iodoaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dichloro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPUEJCYMXSRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448183 | |

| Record name | 4,5-dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220185-63-7 | |

| Record name | 4,5-dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4,5 Dichloro 2 Iodoaniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The amino group of 4,5-dichloro-2-iodoaniline exhibits nucleophilic properties typical of anilines, enabling it to participate in a variety of bond-forming reactions. This reactivity is fundamental to its use as a building block in the synthesis of more complex heterocyclic structures.

The lone pair of electrons on the nitrogen atom allows the amine functionality to act as a nucleophile. This is demonstrated in its reaction to form urea derivatives, which can serve as precursors for further transformations. For instance, 2-iodoanilines can be converted into N-alkoxyureas, which are valuable substrates for subsequent cyclization reactions. chemrxiv.org This initial reaction at the amine site is a critical step for elaborating the molecule into more complex scaffolds.

The amino group in this compound can participate in intramolecular cyclization reactions, often in concert with reactions at the ortho-iodo position, to form nitrogen-containing heterocycles. These pathways are frequently mediated by transition metal catalysts, particularly palladium.

Palladium-catalyzed processes enable the synthesis of indoles and related structures from 2-haloaniline derivatives. arabjchem.org One such pathway is a cascade reaction involving an intramolecular Heck insertion followed by an allylic amination sequence. In this process, a 2-iodoaniline (B362364) derivative bearing a diene side-chain undergoes palladium-catalyzed cyclization to yield tricyclic fused indole (B1671886) structures. clockss.org Experimental and computational studies suggest this transformation proceeds through the formation of an η3 π-allylpalladium complex. clockss.org Similarly, the Mizoroki-Heck reaction of o-iodoaniline with tolane can afford indole derivatives. semanticscholar.org These methods highlight the utility of the amino group as an internal nucleophile for constructing fused ring systems.

Table 1: Examples of Intramolecular Cyclization Precursors and Products This table is illustrative and based on reactions of analogous 2-iodoanilines.

| Starting Material Class | Reaction Type | Catalyst/Reagents | Product Class |

|---|---|---|---|

| N-allenyl-2-iodoaniline | Cascade Heck/Cyclization | Palladium Catalyst | 3,3'-Diindolylmethanes |

| 2-Iodoaniline with diene side-chain | Intramolecular Heck/Allylic Amination | Palladium Catalyst | Fused Indolines |

| o-Iodoaniline and Tolane | Mizoroki-Heck Reaction | Palladium Catalyst | Indole Derivatives |

| N-alkoxyureas of 2-iodoaniline | Oxidative Halocyclization | Copper(II) | N-oxycarbamimidates |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for palladium-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium catalysis is a cornerstone for functionalizing aryl halides. rsc.org For this compound, the C-I bond is significantly more reactive than the C-Cl bonds in typical palladium-catalyzed cycles, allowing for selective transformations at the 2-position.

Suzuki-Miyaura Reaction: This reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.gov The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com Given that aryl iodides are highly reactive substrates, this compound is an excellent candidate for Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents at the iodo-position. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. libretexts.org The reaction of 2-iodoanilines with acrylates, catalyzed by Pd(OAc)₂, has been shown to proceed under ligand-free conditions to produce 2-alkenylanilines. tandfonline.com The catalytic cycle involves oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org Intramolecular Heck reactions are also pivotal in synthesizing heterocyclic compounds like indoles from appropriately substituted 2-iodoanilines. arabjchem.orgsemanticscholar.org

Sonogashira Reaction: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.orglibretexts.org This reaction is highly efficient for aryl iodides and can be carried out under mild conditions, making it suitable for functionalizing this compound with alkynyl groups. libretexts.orgbeilstein-journals.org Copper-free variations of the Sonogashira reaction have also been developed. nih.gov

Table 3: Common Catalysts for Sonogashira Coupling

| Catalyst Component | Examples |

|---|---|

| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrug.nl This transformation has become a primary tool for constructing aryl amines. acs.org

The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. libretexts.orgjk-sci.com The resulting Pd(II) complex then coordinates with the amine coupling partner. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the active Pd(0) catalyst. libretexts.orgjk-sci.com The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the this compound core.

Table 4: Representative Ligands for Buchwald-Hartwig Amination

| Ligand Name | Abbreviation |

|---|---|

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | XPhos |

| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP |

Palladium-Catalyzed Transformations

Intramolecular Cyclization Reactions Leading to Heterocycles

Ortho-iodoanilines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles through intramolecular cyclization reactions. These reactions typically involve the formation of a new bond between the nitrogen atom of the aniline and a carbon atom of a side chain that has been introduced at the ortho position. The iodine atom serves as a versatile handle for the introduction of these side chains, often via transition metal-catalyzed cross-coupling reactions.

While specific examples of intramolecular cyclization reactions starting directly from this compound are not extensively documented in the reviewed literature, the general principles of such transformations are well-established for analogous ortho-iodoanilines. vanderbilt.edu For instance, palladium-catalyzed reactions are commonly employed to first introduce an unsaturated moiety, such as an alkyne or an alkene, at the 2-position of the aniline ring. Subsequent intramolecular cyclization, often promoted by the same or a different catalyst, leads to the formation of indoles, quinolines, or other fused heterocyclic systems. vanderbilt.edu

The general strategy for the synthesis of indoles, for example, often involves a Sonogashira coupling of an ortho-iodoaniline with a terminal alkyne, followed by a palladium- or copper-catalyzed intramolecular cyclization of the resulting 2-alkynylaniline. The reaction conditions for these transformations can be tailored to control the regioselectivity of the cyclization and to tolerate a wide range of functional groups on both the aniline and the alkyne coupling partners.

Table 1: General Conditions for Palladium-Catalyzed Indole Synthesis from o-Iodoanilines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |

| PdCl₂(PPh₃)₂ | CuI (co-catalyst) | K₂CO₃ | Toluene | 80-110 |

It is anticipated that this compound would be a viable substrate for such cyclization strategies. The presence of the two chlorine atoms would likely influence the electronic properties of the aniline and any intermediates, which could, in turn, affect the reaction kinetics and the stability of the final heterocyclic products. Further research in this area would be valuable to explore the full synthetic potential of this compound in the construction of novel, chlorinated heterocyclic scaffolds.

Copper-Catalyzed Processes

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds. nih.gov These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often with the aid of a ligand and a base. The reactivity of the aryl halide is a critical factor in the success of these transformations, with aryl iodides generally exhibiting the highest reactivity, followed by aryl bromides and chlorides.

Given the presence of an iodine atom, this compound is a prime candidate for participation in copper-catalyzed cross-coupling reactions. While specific studies detailing the Ullmann-type reactions of this compound are not prevalent in the surveyed literature, the expected reactivity can be inferred from the extensive body of work on the copper-catalyzed amination of aryl iodides.

In a typical Ullmann amination, the aryl iodide would react with a primary or secondary amine in the presence of a copper(I) catalyst, such as CuI, and a suitable ligand, like L-proline or N,N-dimethylglycine, in a polar aprotic solvent at elevated temperatures. nih.gov The reaction is believed to proceed through an oxidative addition of the aryl iodide to the copper(I) catalyst, followed by coordination of the amine and subsequent reductive elimination to afford the N-arylated product and regenerate the active catalyst.

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation of Amines with Aryl Iodides

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| CuI | L-proline | K₂CO₃ | DMSO | 90-110 |

| Cu₂O | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 100-120 |

The electron-withdrawing nature of the two chlorine atoms on the this compound ring could potentially enhance its reactivity towards oxidative addition to the copper catalyst. However, these substituents might also influence the nucleophilicity of the aniline's amino group in subsequent reactions. The exploration of copper-catalyzed processes with this compound could open avenues for the synthesis of novel diarylamines and other N-arylated compounds with potential applications in medicinal chemistry and materials science.

Gold-Catalyzed Reactivity

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. arkat-usa.orgacs.org Gold catalysts, typically in the +1 or +3 oxidation state, are highly carbophilic and can catalyze a wide range of transformations, including cyclizations, rearrangements, and addition reactions, often under mild conditions. arkat-usa.orgacs.org

While the direct gold-catalyzed reactivity of this compound itself has not been extensively reported, its derivatives, particularly those bearing alkyne functionalities, would be expected to undergo gold-catalyzed transformations. For instance, if an alkyne were introduced at the 2-position of the aniline (via a Sonogashira coupling, for example), the resulting 2-alkynyl-4,5-dichloroaniline would be an excellent substrate for gold-catalyzed intramolecular cyclization to form an indole.

The mechanism of such a cyclization would likely involve the coordination of the gold catalyst to the alkyne, rendering it more electrophilic. The nitrogen atom of the aniline would then act as an internal nucleophile, attacking the activated alkyne to form a vinylgold intermediate. Subsequent protodeauration would regenerate the gold catalyst and yield the indole product. nih.gov

Table 3: Representative Gold Catalysts for Alkyne Hydroamination/Cyclization

| Gold Catalyst | Co-catalyst/Additive | Solvent | Temperature |

|---|---|---|---|

| AuCl₃ | - | CH₃CN | Room Temp - 80°C |

| Ph₃PAuCl | AgOTf | Dioxane | Room Temp - 100°C |

Electrophilic Aromatic Substitution Dynamics

The directing effects of substituents in electrophilic aromatic substitution are a fundamental concept in organic chemistry. Substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. These effects are a result of the interplay between inductive and resonance effects.

In the case of this compound, the aromatic ring is substituted with an amino group (-NH₂), two chlorine atoms (-Cl), and an iodine atom (-I). The amino group is a strong activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This donation of electron density stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Conversely, the halogen atoms (chlorine and iodine) are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directing because their lone pairs can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when attack occurs at the ortho and para positions. libretexts.org

The synthesis of this compound itself provides a practical example of these directing effects. The iodination of 3,4-dichloroaniline (B118046) with iodine and a silver salt, such as silver sulfate (Ag₂SO₄), yields this compound. youtube.com In this reaction, the incoming electrophilic iodine species is directed to the position ortho to the strongly activating amino group and meta to the two deactivating chloro groups. This regioselectivity is a clear illustration of the dominant directing effect of the amino group.

The interplay of these substituent effects makes predicting the outcome of further electrophilic aromatic substitution on this compound complex. The remaining unsubstituted position on the ring is ortho to the iodine and meta to the amino group, a position that is disfavored by both. Therefore, harsh reaction conditions might be necessary to effect further substitution, and a mixture of products could be expected.

Investigations into Hypervalent Iodine Chemistry and Radical Pathways

Hypervalent iodine compounds, particularly those in the +3 oxidation state (iodine(III) or λ³-iodanes), are versatile reagents in organic synthesis, capable of acting as oxidants and as sources of electrophilic groups. acs.orgresearchgate.net Aryl iodides can be oxidized to the corresponding hypervalent iodine(III) species using a variety of oxidizing agents. arkat-usa.org

While there are no specific reports on the synthesis of hypervalent iodine(III) species directly from this compound, the general methods for the preparation of such compounds from iodoarenes are well-established. arkat-usa.org For example, oxidation of an iodoarene with a peracid, such as peracetic acid, in the presence of acetic acid can yield the corresponding (diacetoxyiodo)arene. Alternatively, reaction with chlorine gas can produce the (dichloroiodo)arene. arkat-usa.org

Table 5: Common Oxidizing Systems for the Synthesis of Aryl-λ³-iodanes

| Oxidizing Agent | Reagent/Solvent | Product Type |

|---|---|---|

| Peracetic Acid | Acetic Acid | ArI(OAc)₂ |

| Chlorine (Cl₂) | Chloroform (B151607) | ArICl₂ |

| Sodium Hypochlorite | Acetic Acid | ArI(OAc)₂ |

The presence of the electron-withdrawing chlorine atoms and the amino group on the aromatic ring of this compound would likely influence the stability and reactivity of any resulting hypervalent iodine(III) species. These compounds are known to participate in a variety of transformations, including ligand exchange reactions, reductive eliminations, and radical reactions. The generation of hypervalent iodine(III) derivatives of this compound could provide access to novel reactive intermediates for use in a range of synthetic applications. For instance, they could serve as precursors for the transfer of the 4,5-dichloro-2-aminophenyl group to nucleophiles or as catalysts in oxidative transformations. Further investigation into the hypervalent iodine chemistry of this compound is warranted to explore these possibilities.

Mechanistic Studies of Halogen-Bonding Interactions and C-H Activation

The unique electronic properties of this compound, specifically the presence of a polarized iodine atom, make it a candidate for engaging in halogen bonding. This noncovalent interaction, defined as the attraction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule, has gained increasing attention for its role in directing molecular assembly and influencing reaction mechanisms. In the solid state, related haloanilines have been shown to exhibit intermolecular halogen-halogen interactions. For instance, the crystal structure of 4-chloro-2-iodoaniline reveals a Cl···I contact of 3.7850 (16) Å, indicating a significant halogen-bonding interaction that organizes the molecules into chains. nih.gov Such interactions are crucial in understanding the supramolecular chemistry of these compounds and can influence their reactivity in the condensed phase.

The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites in other molecules, such as solvents or reactants. This interaction can pre-organize the reactants, lowering the activation energy for a subsequent reaction. The strength and directionality of the halogen bond can be tuned by the nature of the halogen atom, with iodine typically forming the strongest halogen bonds among the halogens (I > Br > Cl > F). nih.gov

In the context of C-H activation, the directing group ability of the aniline functionality is a key consideration. Metal catalysts can coordinate to the amino group, bringing the catalytic center in proximity to specific C-H bonds, thereby facilitating their cleavage and subsequent functionalization. tcichemicals.comsigmaaldrich.com This strategy is a powerful tool for the regioselective synthesis of complex molecules. While specific studies on C-H activation directly involving this compound are not extensively detailed in the provided search results, the principles of directed C-H activation are well-established for substituted anilines.

Transition-metal-catalyzed C-H functionalization often proceeds through a cyclometalated intermediate. For anilines, this typically involves the formation of a five- or six-membered ring containing the metal center, the nitrogen atom, and a carbon atom from the aromatic ring. The presence of the iodo and chloro substituents on the aniline ring of this compound would be expected to influence the electronic properties of the C-H bonds and the stability of any potential cyclometalated intermediates, thereby affecting the efficiency and regioselectivity of C-H activation reactions.

Exploration of Tandem, Domino, and Cascade Reaction Sequences

Tandem, domino, and cascade reactions represent highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. e-bookshelf.deepfl.ch These processes are characterized by their atom and step economy, leading to a reduction in waste and purification efforts. This compound is a valuable substrate for such reaction sequences due to its multiple reactive sites: the amino group, the carbon-iodine bond, and the aromatic C-H bonds.

Palladium-catalyzed cascade reactions involving iodoanilines are particularly well-documented. For instance, iodoanilines bearing a diene side chain can undergo an intramolecular Heck insertion followed by an allylic amination sequence to generate tricyclic fused indole derivatives. clockss.org The reaction is initiated by the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by migratory insertion of the diene and subsequent intramolecular cyclization.

Another example of a cascade reaction is the synthesis of benzimidazoles from o-haloanilines and amidine hydrochlorides. sci-hub.se This copper-catalyzed process involves a sequence of N-arylation and intramolecular C-N bond formation. The reactivity of the o-haloaniline is dependent on the nature of the halogen, with o-iodoanilines generally exhibiting higher reactivity compared to their bromo counterparts.

The concept of domino reactions can be illustrated by processes where a single event triggers a series of subsequent transformations. scielo.org.peredalyc.org For example, a radical-initiated cyclization can lead to the formation of a new radical species that can participate in further bond-forming events. While a specific domino reaction starting from this compound is not explicitly described in the provided results, the structural motifs present in the molecule suggest its potential as a precursor in such sequences.

The following table summarizes representative cascade reactions involving haloaniline derivatives, highlighting the versatility of these substrates in complex molecule synthesis.

| Starting Material | Catalyst/Reagents | Reaction Type | Product |

| 3-dienyl-2-iodoaniline | Palladium catalyst | Heck insertion/allylic amination | Tricyclic fused indole |

| o-Iodoaniline | Cu2O/L1, Cs2CO3 | N-arylation/intramolecular C-N coupling | Benzimidazole (B57391) |

| N-allenyl-2-iodoaniline | Palladium catalyst | Heck/cyclization | Unsymmetrical 3,3'-diindolylmethanes arabjchem.org |

| 2-Iodoanilines | Isothiocyanates, Copper(I) iodide | Tandem reaction | 2-Aminobenzothiazoles researchgate.net |

| 2-Iodoanilines | CO2, Isocyanides, Palladium catalyst | Insertion and cycloaddition | Quinazoline-2,4(1H,3H)-diones researchgate.net |

| Interactive Data Table |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 4,5-Dichloro-2-iodoaniline, offering unambiguous insights into the connectivity and chemical environment of its constituent atoms.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the amine group protons. A study reported the following chemical shifts for the aromatic protons: a singlet at 7.64 ppm and another at 6.78 ppm. Current time information in Scott County, US. The downfield singlet (7.64 ppm) can be assigned to the proton at the C6 position, which is deshielded by the adjacent iodine atom. The upfield singlet (6.78 ppm) corresponds to the proton at the C3 position. The protons of the amino group (-NH₂) typically appear as a broad singlet, in this case, observed at approximately 4.12 ppm. Current time information in Scott County, US. The broadness of the amine signal is due to quadrupolar relaxation and potential chemical exchange.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-6 | 7.64 | Singlet |

| H-3 | 6.78 | Singlet |

| -NH₂ | 4.12 | Broad Singlet |

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Spectroscopic data has identified six distinct carbon signals, confirming the presence of six unique carbon environments in the aromatic ring. Current time information in Scott County, US. The carbon atom attached to the iodine (C2) is expected to be significantly shielded, appearing at a lower chemical shift, reported to be around 81.0 ppm. Current time information in Scott County, US. The carbon atoms bonded to chlorine (C4 and C5) and the amino group (C1) will also exhibit characteristic shifts influenced by the electronegativity and resonance effects of these substituents. The reported chemical shifts are 146.4, 139.0, 133.1, 121.5, 115.0, and 81.0 ppm. Current time information in Scott County, US.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C1 | 146.4 |

| C2 | 81.0 |

| C3 | 115.0 |

| C4 | 121.5 |

| C5 | 133.1 |

| C6 | 139.0 |

While direct experimental 2D NMR data for this compound is not extensively published, the application of standard techniques such as COSY, HSQC, and HMBC would be instrumental in confirming structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In the case of this compound, which has isolated aromatic protons, no cross-peaks would be expected between the aromatic singlets. This lack of correlation would confirm their isolated nature on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal at 7.64 ppm to the C6 carbon and the proton signal at 6.78 ppm to the C3 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently employed to assess the purity of this compound and to identify any by-products from its synthesis. The synthesis of this compound often involves the iodination of 3,4-dichloroaniline (B118046). Potential by-products that could be identified by GC-MS include unreacted starting material (3,4-dichloroaniline) and other isomeric products such as 2,3-dichloro-6-iodoaniline (B13467686) or di-iodinated species, depending on the reaction conditions. The retention time in the gas chromatogram would separate these compounds, and their respective mass spectra would allow for their identification.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental formula of a compound. For this compound (C₆H₄Cl₂IN), the theoretical exact mass of the molecular ion [M]⁺ can be calculated.

Table 3: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 4 | 4.031300 |

| Chlorine | ³⁵Cl | 34.968853 | 2 | 69.937706 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | 286.876553 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule. The fragmentation pattern observed in a high-resolution mass spectrum can also be analyzed to determine the elemental composition of the fragment ions, further corroborating the structure of the parent molecule. Common fragmentation pathways for halogenated aromatic amines include the loss of a halogen atom or the amino group.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "fingerprint" of a molecule by probing its vibrational modes. These techniques are foundational in the structural elucidation of substituted anilines, providing detailed information about the functional groups present and their chemical environment.

For halogenated anilines, the IR and Raman spectra are characterized by vibrations associated with the amino (-NH₂) group, the aromatic ring, and the carbon-halogen bonds. The frequencies of these vibrations are sensitive to the nature and position of the substituents on the benzene ring. While a dedicated spectrum for this compound is not widely published, the characteristic bands can be assigned based on extensive studies of related chloro- and iodo-substituted anilines. researchgate.netresearchgate.net

The assignment of vibrational frequencies for this compound involves identifying the characteristic motions of its primary functional groups: the amino group, the substituted benzene ring, and the carbon-halogen bonds.

Amino (-NH₂) Group Vibrations: The -NH₂ group gives rise to several distinct bands. The symmetric and asymmetric N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net The -NH₂ scissoring (bending) mode appears around 1600 cm⁻¹, while the twisting and wagging modes are found at lower frequencies, typically in the 1060–1170 cm⁻¹ and 600-650 cm⁻¹ regions, respectively. researchgate.net

Aromatic Ring Vibrations: The benzene ring has a set of characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching vibrations within the 1400–1600 cm⁻¹ range. Ring breathing modes, which are sensitive to the substitution pattern, also provide valuable structural information.

Carbon-Halogen Vibrations: The vibrations of the carbon-halogen bonds are highly dependent on the mass of the halogen atom. The C-Cl stretching frequency is typically found in the 600-800 cm⁻¹ range. Due to the heavier mass of iodine, the C-I stretching vibration is expected at a much lower frequency, generally below 600 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | Scissoring (Bending) | ~1600 |

| Amino (-NH₂) | Twisting | 1060 - 1170 |

| Amino (-NH₂) | Wagging | 600 - 650 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 |

| Carbon-Iodine | C-I Stretch | < 600 |

This table is interactive. You can sort and filter the data.

While conventional Raman spectroscopy can be limited by low sensitivity, Surface-Enhanced Raman Scattering (SERS) offers a powerful alternative for detecting trace amounts of analytes. scirp.orgresearchgate.net SERS achieves signal enhancement factors as high as 10¹⁵ by adsorbing target molecules onto roughened noble metal surfaces, typically silver or gold nanostructures. acs.org The enhancement arises from a combination of electromagnetic effects (localized surface plasmon resonance) and chemical effects (charge-transfer interactions between the analyte and the metal surface). scirp.orgresearchgate.net

Studies on various aniline (B41778) derivatives have shown that the amino group plays a crucial role in the chemical enhancement mechanism. scirp.org The lone pair of electrons on the nitrogen atom facilitates chemisorption onto the metal surface, acting as a Lewis base interacting with the metal. scirp.org The nature and position of substituents on the aniline ring significantly influence the SERS intensity. scirp.org For halogenated anilines, both steric effects and the inductive electron-withdrawing nature of the halogens can affect the orientation and binding of the molecule to the nanoparticle surface, thereby altering the enhancement of various vibrational modes. scirp.org SERS, therefore, represents a highly sensitive technique for the in-situ monitoring and characterization of aniline derivatives like this compound in various environments. acs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unequivocal information on bond lengths, bond angles, molecular conformation, and intermolecular interactions that govern the crystal packing. The structure of this compound has been confirmed through X-ray diffraction analysis. uky.eduscispace.com

Crystallographic studies on closely related di-halogenated anilines, such as 4-chloro-2-iodoaniline, provide significant insight into the structural features expected for this compound. nih.gov

In the solid state, the molecule's conformation is defined by the relative orientations of the amino and halogen substituents on the benzene ring. The analysis reveals precise bond lengths and angles, for instance, the C-I bond length in 2-iodoaniline (B362364) is 2.103 (7) Å and the C-Cl bond in 4-chloroaniline (B138754) is 1.75 Å. nih.gov These values are consistent with those found in di-substituted analogs. nih.gov

The following interactive table presents crystallographic data for the closely related compound 4-chloro-2-iodoaniline, which serves as a representative model. nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₅ClIN |

| Crystal System | Orthorhombic |

| a (Å) | 4.1538 (4) |

| b (Å) | 11.3685 (11) |

| c (Å) | 15.8550 (16) |

| V (ų) | 748.71 (13) |

| Z | 4 |

| Hydrogen Bonding | N—H⋯N |

| Halogen Contact | Cl⋯I [3.7850 (16) Å] |

| π-Stacking (Centroid-Centroid) | 4.154 (1) Å |

This table is interactive. You can sort and filter the data.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the fundamental properties of halogenated anilines. These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is effective for determining the molecular properties of substituted anilines. researchgate.netdntb.gov.uaresearchgate.netchemrxiv.org Studies on similar molecules, such as other di-substituted anilines, utilize DFT with basis sets like B3LYP/6-311++G(d,p) to calculate the optimized geometry, electronic properties, and various molecular descriptors. researchgate.net

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. chemrxiv.org The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller energy gap suggests higher reactivity. chemrxiv.org

Table 1: Representative Calculated Molecular Properties for Halogenated Anilines (Illustrative Data)

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy (eV) | -5.0 to -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy (eV) | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (eV) | 4.0 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity (Debye) | 2.0 to 4.0 D |

Note: The values in the table are illustrative and based on typical ranges found for similar halogenated anilines in the literature. Specific values for 4,5-dichloro-2-iodoaniline would require a dedicated computational study.

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental spectra for structural validation. DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. researchgate.netarxiv.org

For vibrational spectra, theoretical calculations often produce harmonic frequencies, which may systematically deviate from experimental anharmonic frequencies. researchgate.net To improve the correlation, calculated frequencies are often uniformly scaled using empirical scaling factors. researchgate.net Studies on molecules like 2,4,5-trichloroaniline (B140166) have shown that DFT methods, such as B3LYP, provide results superior to other approaches like Hartree-Fock (HF) for predicting vibrational spectra. researchgate.netresearchgate.net The Potential Energy Distribution (PED) analysis is also used to assign the calculated vibrational modes to specific atomic motions, such as C-Cl, C-I, and N-H stretching or bending. researchgate.net

The prediction of UV-Vis spectra is typically performed using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption maxima (λmax) in the experimental spectrum. mdpi.com The solvent environment can significantly affect UV-Vis spectra and can be modeled using polarizable continuum models (PCMs) or more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) approaches. mdpi.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound (2,4,5-Trichloroaniline)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3477 | 3505 |

| N-H Symmetric Stretch | 3388 | 3402 |

| C-H Stretch | 3068 | 3075 |

| C-N Stretch | 1297 | 1305 |

| C-Cl Stretch | 868 | 872 |

Note: Data is illustrative, based on published values for the structurally similar 2,4,5-trichloroaniline, demonstrating the typical accuracy of DFT predictions after scaling. researchgate.netresearchgate.net

Mechanistic Investigations through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. It allows for the exploration of reaction energy surfaces, the identification of transient species, and the calculation of reaction energetics.

This compound serves as a key intermediate in various organic syntheses, particularly in cross-coupling reactions. lookchem.com Computational methods can map the entire reaction pathway for such transformations. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition state (TS) theory is central to this analysis. A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding the reaction mechanism and predicting its rate. Computational techniques are used to optimize the geometry of the TS and confirm its identity by frequency analysis, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For example, in palladium-catalyzed reactions involving 2-iodoaniline (B362364) derivatives, DFT calculations can model the key steps of oxidative addition, transmetalation, and reductive elimination. acs.org Similarly, for nucleophilic substitution reactions, computational studies can determine whether the mechanism is concerted or proceeds through a stable intermediate. acs.org

Once the stationary points on the potential energy surface (reactants, transition states, products) are identified, their energies can be used to calculate important kinetic and thermodynamic parameters.

Kinetic Parameters: The activation energy (Ea) or activation enthalpy (ΔH‡) is calculated as the energy difference between the transition state and the reactants. According to transition state theory, this energy barrier determines the reaction rate. A lower activation energy corresponds to a faster reaction. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For instance, studies on the reactions of similar molecules have used calculated activation barriers to explain the regioselectivity of the products formed. acs.org

Table 3: Key Calculated Thermodynamic Parameters for 4,5-Dichloro-2-nitroaniline (B146558)

| Thermodynamic Parameter | Phase | Value (kJ·mol⁻¹) | Method |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfHₘ°) | Crystalline | -99.7 ± 1.6 | Experimental (Combustion Calorimetry) researchgate.net |

| Standard Molar Enthalpy of Sublimation (ΔgcrHₘ°) | - | 109.4 ± 0.9 | Experimental (Knudsen Effusion) researchgate.net |

| Standard Molar Enthalpy of Formation (ΔfHₘ°) | Gaseous | 9.7 ± 1.8 | Derived from Experimental Data researchgate.net |

Note: This data is for the closely related compound 4,5-dichloro-2-nitroaniline and illustrates the types of parameters that can be determined. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms, particularly the orientation of the amino (-NH₂) group relative to the benzene (B151609) ring. For aniline (B41778) and its derivatives, a key feature is the inversion barrier of the amino group, which describes the energy required for the nitrogen atom to pass through the plane of the C-N-H atoms. DFT studies on a range of halosubstituted anilines have shown that the molecules exclusively exist in a near-planar pyramidal form and have explored the effect of halogen substituents on the inversion barrier. researchgate.net The bulky iodine atom at the ortho position, combined with the adjacent chlorine atom, likely imposes significant steric constraints that influence the preferred conformation and the dynamics of the amino group.

Molecular Dynamics (MD) simulations can provide deeper insight into the dynamic behavior of this compound over time. nih.gov While DFT calculations focus on stationary points, MD simulations model the atomic motions at a given temperature. This approach is valuable for:

Sampling conformational space: MD can explore the different conformations the molecule can adopt in solution or when interacting with other molecules.

Simulating solvent effects: By explicitly including solvent molecules in the simulation box, MD can provide a more realistic model of the molecule's behavior in a liquid environment, which is crucial for accurately predicting properties like UV-Vis spectra. mdpi.com

Studying intermolecular interactions: In the context of drug design or materials science, MD simulations are used to assess the stability of a complex, such as this compound bound to a protein active site, by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time. nih.gov

Applications and Derivatization in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

4,5-Dichloro-2-iodoaniline serves as a pivotal starting material for the construction of a variety of fused heterocyclic systems. The ortho-iodoamino functionality is a classic precursor for cyclization reactions, while the dichloro-substitution pattern offers sites for subsequent molecular elaboration or imparts specific electronic and steric properties to the final product. Its utility has been demonstrated in the synthesis of indoles, benzothiazoles, and quinazolines, among other scaffolds. lookchem.com

Indole (B1671886) and Indoline Derivatives

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. The synthesis of highly substituted indoles is a key focus in medicinal chemistry, and this compound provides a robust entry point to 5,6-dichloro-substituted indole derivatives. These halogenated indoles are valuable intermediates, as the chlorine atoms can be retained to modulate biological activity or can be subjected to further cross-coupling reactions.

The Fischer indole synthesis is a classic method for indole formation, proceeding through the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. wikipedia.orgminia.edu.egalfa-chemistry.com For this compound to be utilized in a traditional Fischer synthesis, it must first be converted into its corresponding arylhydrazine, (4,5-dichloro-2-iodophenyl)hydrazine.

However, more direct, modern variations that start from 2-iodoanilines have been developed. A notable example is the "counter-Fischer indole synthesis," a transition-metal-free method that couples a 2-iodoaniline (B362364) derivative with a ketone. organic-chemistry.orgorganic-chemistry.org This process is mediated by a single-electron transfer (SET) and offers a broad substrate scope with unconventional regioselectivity. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide array of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org

| Parameter | Counter-Fischer Indole Synthesis |

| Reactants | 2-Iodoaniline derivative, Ketone |

| Key Reagent | Single-Electron Transfer Mediator |

| Catalysis | Transition-Metal-Free |

| Key Feature | Modular indole formation with broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

This table summarizes a modern, non-traditional indole synthesis protocol applicable to 2-iodoaniline derivatives.

Palladium-catalyzed reactions represent one of the most powerful strategies for constructing substituted indoles from 2-iodoanilines. arabjchem.org The Larock indole synthesis, or Larock heteroannulation, is a prominent example, involving a one-pot reaction between a 2-iodoaniline, a disubstituted alkyne, and a palladium catalyst. ub.eduwikipedia.org This reaction provides direct access to 2,3-disubstituted indoles with high regioselectivity. ub.edu

The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) species, followed by alkyne insertion into the aryl-palladium bond. Subsequent intramolecular attack by the aniline (B41778) nitrogen and reductive elimination yields the indole product and regenerates the Pd(0) catalyst. ub.edu The use of N-substituted 2-iodoanilines, such as N-acetyl or N-tosyl derivatives, often results in excellent yields. wikipedia.org The 4,5-dichloro substitution pattern on the aniline is well-tolerated in such transformations and provides a route to indoles with specific halogenation patterns that are useful for further synthetic diversification or as final target molecules. nih.govderpharmachemica.com

| Reaction | Reactants | Catalyst System (Typical) | Product |

| Larock Heteroannulation | 2-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃), Additive (e.g., LiCl) | 2,3-Disubstituted Indole |

This table outlines the key components of the Palladium-catalyzed Larock indole synthesis.

Benzothiazole (B30560) Derivatives

Benzothiazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and material science. nih.govijper.org The reaction of 2-haloanilines with sulfur-containing reagents is a common and effective method for constructing the benzothiazole core.

A highly efficient route to 2-aminobenzothiazoles involves the copper-catalyzed tandem reaction of 2-iodoanilines with isothiocyanates. researchgate.netlookchem.com This method is notable for its operational simplicity and tolerance of a wide range of functional groups on both coupling partners. lookchem.com The reaction can be performed with very low catalyst loadings (ppm levels of CuI) and proceeds in moderate to excellent yields. lookchem.com The electronic nature of the substituents on the 2-iodoaniline, whether electron-donating or electron-withdrawing, does not significantly hamper the reaction, making this compound an ideal substrate for producing 5,6-dichloro-2-aminobenzothiazoles. lookchem.com

An alternative, related method employs sodium dithiocarbamates in place of isothiocyanates. nih.govsemanticscholar.org This one-pot synthesis also utilizes a copper(II) catalyst and a base to achieve the C-S bond formation and subsequent cyclization, affording 2-aminobenzothiazoles in high yields. nih.gov

| Sulfur Source | Catalyst System (Typical) | Solvent | Temperature | Key Feature |

| Isothiocyanates | CuI (catalytic), Et₃N | DMSO | 80 °C | Works with very low catalyst loadings (e.g., 50 ppm). lookchem.com |

| Dithiocarbamates | Cu(OAc)₂, Cs₂CO₃ | DMF | 120 °C | Effective one-pot Ullmann-type C-S bond formation. nih.gov |

This interactive data table summarizes typical conditions for the synthesis of 2-aminobenzothiazoles from 2-iodoanilines.

Quinazoline Derivatives

Quinazolines and their quinazolinone analogues are privileged scaffolds in drug discovery, known for a wide spectrum of biological activities. openmedicinalchemistryjournal.com Modern synthetic methods often rely on transition-metal catalysis to construct this heterocyclic system from readily available precursors. chim.it

A recently developed one-pot, copper-catalyzed cross-coupling reaction of 2-iodoanilines with tosyl methyl isocyanide (TosMIC) provides a direct route to 4-tosylquinazolines. nih.gov The reaction proceeds efficiently under ultrasound irradiation, which significantly reduces reaction times and improves yields. This method is applicable to a range of 2-iodoanilines bearing both electron-donating and electron-withdrawing substituents, indicating its suitability for the conversion of this compound into the corresponding 6,7-dichloro-4-tosylquinazoline. nih.gov The resulting tosyl group is a versatile functional handle that can be displaced by various nucleophiles to generate a library of C4-substituted quinazolines.

| Reactant A | Reactant B | Catalyst/Base | Conditions | Product |

| 2-Iodoaniline | Tosyl methyl isocyanide (TosMIC) | CuI / Et₃N | THF, Ultrasound, 30 min | 4-Tosylquinazoline |

This table details an efficient, ultrasound-assisted synthesis of functionalized quinazolines from 2-iodoanilines.

Precursor for Complex Molecules in Medicinal Chemistry and Agrochemicals

This compound is identified as a chemical intermediate for creating more complex molecules with potential applications in pharmaceuticals and crop protection. Its utility stems from the ability to selectively functionalize the iodo, chloro, and amino groups to build diverse molecular libraries.

The compound has been explicitly used in the synthesis of advanced intermediates for drug discovery programs, particularly in the areas of inflammatory diseases and oncology.

Research has demonstrated the utility of this compound as a starting material for compounds with therapeutic potential.

Anti-inflammatory Properties: In the development of novel indole compounds with anti-inflammatory activity, this compound is a key reactant. It is used to synthesize the intermediate 5-(2-Amino-4,5-dichlorophenyl)-4-pentynoic acid methyl ester, which serves as a building block for the target anti-inflammatory agents.

Anti-hypertensive Properties: Patent literature for covalent inhibitors of Kras G12C lists antihypertensive agents as a potential application for the class of compounds being developed, for which this compound is a potential starting reagent. google.com

Anticancer Properties: The compound is listed as a reactant in the synthesis of potential anticancer agents. Specifically, it has been used in the context of creating covalent inhibitors of the Kras G12C protein, a significant target in cancer therapy. Furthermore, it is implicated in synthetic pathways for developing HDAC11 inhibitors, another class of molecules investigated for cancer treatment.

The structural framework of this compound is a valuable starting point for molecules with antimicrobial potential.

Pathway to Benzothiazoles: As previously noted, this compound can be converted to 2-amino-4,5-dichlorobenzenethiol. google.com This intermediate readily reacts with aldehydes to form substituted (E)-2-styrylbenzo[d]thiazoles. google.com The benzothiazole core is a well-known pharmacophore associated with a broad spectrum of antimicrobial activities.

Derived Antibacterial Agents: In patent filings for kinase inhibitors intended for cancer, the developed compounds are also noted for their potential as antibacterial agents. This suggests that derivatives originating from this compound could be explored for dual anticancer and antibacterial applications.

This table summarizes the pharmaceutical applications stemming from this compound.

| Precursor / Derivative | Target Application | Therapeutic Area | Citation |

| 5-(2-Amino-4,5-dichlorophenyl)-4-pentynoic acid methyl ester | Indole-based PPAR activators | Anti-inflammatory | |

| Various complex heterocyclic inhibitors | Kras G12C Inhibitors | Anticancer, Antihypertensive, Antibacterial | google.com |

| Various complex heterocyclic inhibitors | HDAC11 Inhibitors | Anticancer | |

| 2-Amino-4,5-dichlorobenzenethiol | Benzothiazoles | Antimicrobial | google.com |

Synthesis of Pharmaceutical Precursors and Drug Leads

Synthesis of Tyrosine Kinase Inhibitors and Other Therapeutic Targets

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. acs.org Tyrosine kinases, a specific class of protein kinases, are significant targets for the development of novel anticancer therapies. nih.gov this compound serves as a key starting material in the synthesis of various kinase inhibitors.

For instance, substituted anilines, including chloro- and iodo-substituted anilines, are integral to the development of potent enzyme inhibitors. nih.govresearchgate.netacs.org The unique electronic properties conferred by the halogen atoms can enhance the binding affinity of the inhibitor to the target enzyme. lookchem.com

In one synthetic approach, 5-chloro-2-iodoaniline, a closely related compound, is used to prepare an indole ester intermediate. nih.gov This intermediate is then further elaborated through a series of reactions, including amide coupling, to generate complex heterocyclic structures that form the core of certain tyrosine kinase inhibitors. nih.gov The synthesis of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors highlights the utility of chlorinated anilines in constructing potent and selective anticancer agents. nih.gov

Furthermore, this compound has been utilized in the synthesis of benzimidazole-4,7-dione derivatives as P2X3 receptor antagonists, which are being investigated as novel agents for treating neuropathic pain. mdpi.com In this synthesis, the iodoaniline derivative is reacted with a chlorinated benzimidazole (B57391) intermediate to produce the target compounds. mdpi.com

Table 1: Examples of Therapeutic Targets and Intermediates Synthesized from Halogenated Anilines

| Starting Material | Intermediate/Target Compound | Therapeutic Target |

| 5-Chloro-2-iodoaniline | (E)-tert-butyl 3-(2-amino-4-chlorophenyl)acrylate | Tyrosine Kinase Inhibitors |

| This compound | 6-Chloro-5-((4-chloro-2-iodophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione | P2X3 Receptor Antagonists |

| 2,3-Dichloro-1,4-naphthoquinone and 4-iodoaniline | Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase Inhibitors |

This table is generated based on synthetic examples and may not be exhaustive.

Intermediates in Agrochemical and Pesticide Development

The development of effective agrochemicals is crucial for modern agriculture. Halogenated anilines, including this compound and its isomers, are important building blocks in the synthesis of pesticides and herbicides. lookchem.comlookchem.comsolubilityofthings.com The presence of halogen atoms in the final product can significantly influence its biological activity and environmental persistence.

Applications in Materials Science

The unique electronic and structural features of this compound also make it a valuable component in the field of materials science. chemshuttle.com Its derivatives have been explored for their potential in creating materials with interesting optoelectronic and charge-transport properties. lookchem.comnih.gov

Synthesis of Compounds with Optoelectronic Properties

Push-pull chromophores, molecules with electron-donating and electron-accepting groups, are of significant interest for their applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. metu.edu.tr Aniline derivatives often serve as the electron-donating component in these systems. The specific substitution pattern of this compound can be used to fine-tune the electronic properties of such chromophores.

Research has shown that the reaction of aniline-substituted alkynes with electron acceptors can lead to the formation of NLOphores. metu.edu.tr While not directly mentioning this compound, this research highlights the general strategy of using substituted anilines to create materials with desirable optical properties. The presence of multiple halogen atoms on the aniline ring in this compound would be expected to significantly influence the intramolecular charge transfer characteristics of any resulting chromophores.

Exploration in Charge-Transport and Semiconducting Materials

Carbazole (B46965) derivatives are well-known for their photoconducting, semiconducting, and charge-transport properties, making them useful in organic electronic materials. nih.gov An efficient method for synthesizing carbazoles involves the palladium-catalyzed cyclization of N-arylated o-iodoanilines. nih.gov This methodology can be applied to this compound to generate dichlorinated carbazole structures. The chlorine substituents on the carbazole ring would likely impact the material's electronic properties and thermal stability. chemshuttle.com

A related compound, TMIQ, has been shown to exhibit efficient charge transport behavior with p-channel field-effect mobility, indicating its potential as a semiconducting material. lookchem.com This further supports the potential of iodoaniline derivatives in the development of organic semiconductors.

Development of Novel Catalytic Systems

The development of new and efficient catalysts is a cornerstone of modern chemistry. Chiral catalysts, in particular, are essential for the enantioselective synthesis of pharmaceuticals and other fine chemicals.

Design and Synthesis of Chiral Iodoaniline-Based Catalysts

Chiral iodoarene catalysts have gained attention as environmentally friendly alternatives to transition-metal-based catalysts. acs.org These catalysts are known for their stability, low toxicity, and versatility in promoting a variety of chemical transformations. acs.org

Recent research has focused on the synthesis of chiral iodoaniline-lactate based catalysts. acs.orgdoi.org In this approach, iodoaniline derivatives are protected and then reacted with chiral lactic acid derivatives to generate the final catalyst. acs.org These catalysts have proven effective in promoting reactions such as the α-oxysulfonylation of ketones with high yields and enantioselectivities. acs.org While the specific use of this compound in this context is not explicitly detailed, the general synthetic strategy is applicable to a wide range of iodoaniline derivatives. The electronic and steric properties of the dichloro-substituted aniline backbone would likely influence the performance of the resulting chiral catalyst.

Application in Organocatalysis and Asymmetric Synthesis

While direct applications of this compound as an organocatalyst are not extensively documented in dedicated studies, its structural motif as a substituted iodoaniline positions it as a valuable precursor in the burgeoning field of iodoarene-based organocatalysis, particularly in asymmetric synthesis. The core utility of iodoanilines in this context lies in their capacity to be transformed into chiral iodoarene catalysts. These catalysts, in their hypervalent iodine form, are capable of mediating a variety of enantioselective transformations.

The general strategy involves the derivatization of the iodoaniline scaffold to introduce a chiral environment. This is often achieved by coupling the aniline nitrogen with a chiral auxiliary. Subsequent oxidation of the iodine center to a hypervalent state (I(III)) generates the active catalytic species. These chiral hypervalent iodine reagents have emerged as powerful tools for asymmetric synthesis due to their mild reaction conditions, low toxicity, and high stability. acs.orgcardiff.ac.uk

A prominent example of this approach is the synthesis of chiral iodoaniline-lactate based catalysts. acs.orgcardiff.ac.ukcardiff.ac.ukresearchgate.net In this methodology, iodoaniline derivatives are first protected, for instance, as sulfonamides, to modulate the nucleophilicity and basicity of the amine. acs.orgcardiff.ac.uk This is followed by a Mitsunobu reaction with a chiral lactate (B86563) ester, such as (S)-methyl lactate or (S)-ethyl lactate, to introduce the chiral component. acs.orgcardiff.ac.uk The resulting chiral iodoarenes serve as precatalysts, which, upon in situ oxidation, catalyze enantioselective reactions.

One of the well-explored applications of such catalysts is the α-functionalization of ketones. Specifically, the α-oxytosylation of ketones has been a benchmark reaction to evaluate the efficacy of new chiral iodoarene catalysts. acs.orgcardiff.ac.ukresearchgate.net In this reaction, the chiral hypervalent iodine(III) species, generated from the iodoaniline-derived precatalyst and an oxidant like m-chloroperoxybenzoic acid (mCPBA), facilitates the enantioselective transfer of a tosylate group to the α-position of a ketone.

Research findings have demonstrated that this class of catalysts can promote the α-oxysulfonylation of ketones with high yields and good enantioselectivities. acs.orgcardiff.ac.ukcardiff.ac.ukresearchgate.net The electronic and steric properties of the substituents on the iodoaniline ring can influence the reactivity and selectivity of the catalyst.

The following table summarizes the performance of various chiral iodoaniline-lactate based catalysts in the α-oxytosylation of propiophenone (B1677668), showcasing the potential of this class of compounds in asymmetric catalysis.

| Catalyst Precursor (Iodoaniline Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Iodoaniline-Lactate Catalyst 1 | up to 99 | up to 83 |

| Chiral Iodoaniline-Lactate Catalyst 2 | up to 99 | up to 83 |

| Chiral Iodoaniline-Lactate Catalyst 3 | up to 99 | up to 83 |

| Data derived from studies on the α-oxytosylation of propiophenone using various synthesized chiral iodoaniline-lactate based catalysts. acs.orgcardiff.ac.ukcardiff.ac.ukresearchgate.net |

The development of these iodoaniline-based organocatalysts represents a significant advancement in metal-free asymmetric synthesis. The modular nature of their synthesis, allowing for the tuning of both the iodoarene backbone and the chiral auxiliary, opens up avenues for the development of highly efficient and selective catalysts for a broad range of asymmetric transformations. While specific data for this compound is pending, its structural similarity to the successfully employed iodoanilines strongly suggests its potential as a valuable building block in the design of novel organocatalysts for asymmetric synthesis.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Atom-Economical Synthetic Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. escholarship.org For 4,5-dichloro-2-iodoaniline, future research is geared towards discovering synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry and atom economy.

Current synthetic routes to substituted anilines can sometimes be hampered by the formation of undesired by-products and the need for harsh reaction conditions. For instance, the synthesis of the related precursor 4,5-dichloro-2-nitroaniline (B146558) can result in impurities such as 2,5-dichloro-4-nitro-aniline through unwanted chlorine exchange. google.com Traditional methods for producing aryl iodides from arylhydrazines, while effective, underscore the continuous need for improved, metal-free, and base-free conditions. acs.org

Future synthetic strategies will likely focus on:

Transition-Metal-Free Iodination: Exploring novel, transition-metal-free reactions to introduce the iodine atom selectively, thereby avoiding catalyst contamination and cost. organic-chemistry.orgacs.org

Direct C-H Functionalization: Investigating direct C-H iodination of 3,4-dichloroaniline (B118046) as a highly atom-economical approach, eliminating the need for pre-functionalized starting materials.

Catalyst Optimization: For existing catalytic methods, such as those involving copper or palladium, research will aim to lower catalyst loading, improve turnover numbers, and develop catalysts that operate under milder conditions. researchgate.netresearchgate.net

The overarching goal is to create a synthetic protocol that is scalable, cost-effective, and environmentally benign, making this compound more accessible for research and industrial applications.

Table 1: Comparison of Synthetic Approaches for Halogenated Anilines

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors/Analogs |

|---|---|---|---|

| Classical Multi-step Synthesis | Established procedures | Improving yields, reducing by-products google.com | 2,4,5-Trichloronitrobenzene (B44141) google.com |

| Catalytic Halogenation | High selectivity and yield | Developing cheaper, recyclable catalysts (e.g., Copper-based) researchgate.net | 2-Iodoaniline (B362364) derivatives researchgate.net |

| Direct C-H Functionalization | High atom economy, fewer steps | Achieving high regioselectivity | 3,4-Dichloroaniline |

| Transition-Metal-Free Methods | Avoids metal contamination, lower cost acs.org | Discovering novel activating reagents and conditions organic-chemistry.org | Arylhydrazines acs.org |

Exploration of Unprecedented Reactivity Modes and Multi-Catalytic Systems

The unique electronic and steric properties of this compound, conferred by its three distinct halogen and amine substituents, suggest a rich and largely unexplored reactive landscape. Future research will delve into discovering novel transformations and employing sophisticated catalytic systems to harness this potential.

Emerging trends in catalysis, such as dual-catalysis or synergistic catalysis, where two catalysts work in concert to promote a reaction that neither can achieve alone, are particularly promising. mdpi.com For example, combining a palladium catalyst with an enamine catalyst can enable new types of alkylation reactions. mdpi.com Research is also moving towards tandem or domino reactions, where multiple bond-forming events occur in a single operation, increasing synthetic efficiency. researchgate.net Copper-catalyzed tandem procedures have been successfully used for the synthesis of benzotriazine derivatives from 2-iodoaniline. researchgate.net

Key areas for future exploration include:

Synergistic Catalysis: Designing dual-catalytic systems to activate both the aniline (B41778) nitrogen and the carbon-iodine bond simultaneously, enabling complex, one-pot transformations.

Photoredox Catalysis: Utilizing visible light to generate highly reactive intermediates from the C-I bond, allowing for novel cross-coupling and annulation reactions under mild conditions.

Tandem Reactions: Developing new tandem sequences, such as an initial cross-coupling at the iodine position followed by an intramolecular cyclization involving the amine, to rapidly construct complex heterocyclic scaffolds. researchgate.netresearchgate.net

The discovery of unprecedented reactivity could lead to the synthesis of entirely new classes of compounds derived from this compound. tesisenred.net

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. soton.ac.uk For reactions involving potentially hazardous intermediates or requiring precise control over parameters like temperature and reaction time, flow chemistry is an enabling technology. soton.ac.ukresearchgate.net

The synthesis and derivatization of halogenated aromatics can benefit greatly from this approach. For example, the hydrogenation of halogenated nitroaromatics to produce haloanilines has been successfully implemented in continuous flow systems, improving safety and yield. researchgate.netacs.org Automated synthesis platforms, which integrate robotic handling with software control, can further accelerate the exploration of reaction conditions and the creation of compound libraries. syrris.com

Future work in this area will likely involve:

Developing Flow Syntheses: Converting existing batch syntheses of this compound and its derivatives into continuous flow processes to enhance safety and throughput.

Automated Reaction Optimization: Using automated platforms to rapidly screen catalysts, solvents, and reaction conditions for key transformations, such as Suzuki or Buchwald-Hartwig couplings.

Telescoped Reactions: Designing multi-step syntheses in continuous flow reactors where the output of one reaction is fed directly into the next without isolation of intermediates, streamlining the production of complex target molecules.

Integrating these modern technologies will be crucial for the efficient and safe production of this compound-based compounds for drug discovery and materials science.

Targeted Applications in Drug Discovery and Development through Rational Design

Rational drug design, which leverages an understanding of a biological target's three-dimensional structure, is a powerful approach for discovering new medicines. researchgate.netnih.govrug.nl The this compound scaffold is an attractive starting point for such endeavors due to its synthetic tractability and the defined vectors for chemical modification.

A pertinent example is the development of P2X3 receptor antagonists for treating neuropathic pain, where various halide-substituted anilines, including 4-chloro-2-iodoaniline, were used to synthesize a library of compounds for structure-activity relationship (SAR) studies. mdpi.com This work led to the identification of potent and selective antagonists. mdpi.com The specific substitution pattern of this compound offers a unique combination of lipophilicity and hydrogen bonding potential that can be exploited for targeted drug design.

Future research directions will focus on:

Structure-Based Design: Using the known crystal structures of therapeutic targets to design inhibitors that incorporate the this compound moiety for optimal binding.

Fragment-Based Screening: Employing the compound as a fragment in screening campaigns against a wide range of therapeutic targets, such as kinases, proteases, and GPCRs.

Library Synthesis: Creating focused libraries of derivatives by systematically modifying the iodo and amino positions to explore the SAR for specific biological targets. This approach has been used to develop new anti-tubercular agents based on benzothiazole (B30560) scaffolds. rsc.org

These rational approaches are expected to accelerate the discovery of new drug candidates based on this versatile chemical scaffold. researchgate.net

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Target Class | Design Rationale | Example from Related Compounds | Potential Disease Area |

|---|---|---|---|

| Ion Channels (e.g., P2X3) | Modulation of protein-ligand interactions via halogen bonding and hydrophobic contacts. | 4-Chloro-2-iodoaniline used to develop P2X3 antagonists. mdpi.com | Neuropathic Pain, Chronic Cough mdpi.com |

| Kinases | Acts as a "hinge-binding" fragment, a common motif in kinase inhibitors. | General application of substituted anilines in kinase inhibitor design. | Oncology, Inflammation |

| Enzymes (e.g., DprE1) | Scaffold for building inhibitors of key bacterial enzymes. | Benzothiazole derivatives developed as anti-tubercular agents. rsc.org | Infectious Diseases (e.g., Tuberculosis) rsc.org |

| GPCRs | Core structure for developing allosteric or orthosteric modulators. | Broad utility of aniline derivatives in GPCR ligand discovery. | Metabolic Disorders, CNS Disorders |

Investigation into Advanced Materials and Supramolecular Assemblies Incorporating the Compound

The field of materials science is increasingly looking towards highly functionalized organic molecules to create materials with novel electronic, optical, and mechanical properties. This compound is a promising candidate for such applications, with reports indicating its use in the production of advanced materials with enhanced thermal stability. chemshuttle.com

The presence of N-H (hydrogen-bond donor), chloro (weak hydrogen-bond acceptor), and iodo (halogen-bond donor) groups provides a toolkit for directing the self-assembly of molecules into well-defined supramolecular structures. researchgate.netnih.gov Halogen bonding, in particular, is a highly directional and tunable non-covalent interaction that is being increasingly used to engineer crystal structures and create functional materials. Research on related iodoanilines has demonstrated the critical role of both hydrogen and halogen bonds in dictating their solid-state packing. researchgate.net

Future research in this domain will likely explore:

Crystal Engineering: Systematically co-crystallizing this compound with various hydrogen- and halogen-bond acceptors to create new supramolecular synthons and architectures.

Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group to impart specific properties, such as flame retardancy or high refractive index.

Organic Electronics: Using the compound as a building block for organic semiconductors or ferroelectric materials, where the polarizable C-I bond and the potential for ordered packing can be advantageous. researchgate.net

Functionalized Nanomaterials: Attaching the molecule to the surface of nanomaterials like graphene oxide to modify their properties and create new hybrid materials. lookchem.com